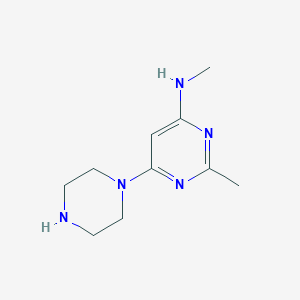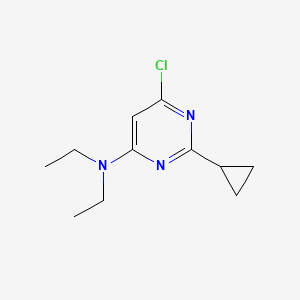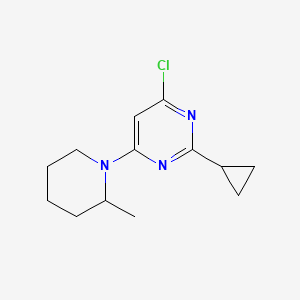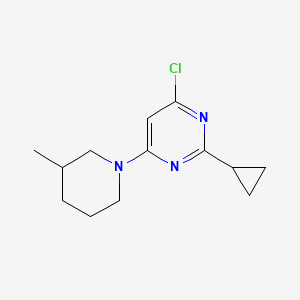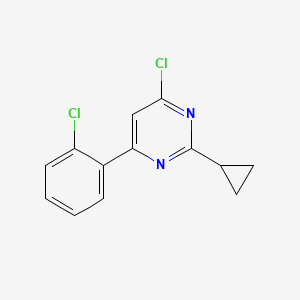![molecular formula C10H9NO2S B1470862 [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine CAS No. 1447964-75-1](/img/structure/B1470862.png)
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives has been studied. These compounds have the potential to inhibit FIH-1 . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .Molecular Structure Analysis
The molecular weight of “[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine” is 218.26 . The linear formula is C11H7NO2S .Chemical Reactions Analysis
Furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and their inhibitory activities were evaluated . Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .Physical And Chemical Properties Analysis
“this compound” is a solid compound . and should be stored at a temperature of 28 C .Mecanismo De Acción
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Some furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant changes in cellular function.
Biochemical Pathways
Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . The inhibition of these enzymes can affect various biochemical pathways, leading to downstream effects such as altered neurotransmission (in the case of AChE and BChE inhibition) and changes in nitrogen metabolism (in the case of urease inhibition).
Result of Action
Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . The inhibition of these enzymes can lead to significant changes in cellular function, potentially resulting in therapeutic effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
It’s worth noting that many chemical compounds, including furan and thiophene derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) and subsequent transcriptional activity . The nature of these interactions involves the inhibition of FIH-1, which prevents the hydroxylation of HIF-α, thereby stabilizing and activating it under normoxic conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of HIF-α by this compound leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis, which are crucial for cellular adaptation to hypoxic conditions . Additionally, this compound has been observed to affect cellular proliferation and apoptosis, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting FIH-1, this compound prevents the hydroxylation of HIF-α, allowing it to escape degradation and accumulate in the nucleus. Once in the nucleus, HIF-α dimerizes with hypoxia-inducible factor-β (HIF-β) and binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription . This mechanism underscores the compound’s role in regulating cellular responses to oxygen availability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard storage conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained activation of HIF-α and persistent changes in gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively activate HIF-α and induce its target genes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve the desired biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites may further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms, which play a critical role in its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on HIF-α stabilization and gene transcription . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct this compound to specific subcellular compartments, enhancing its biological activity and specificity.
Propiedades
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHODLTLNNKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


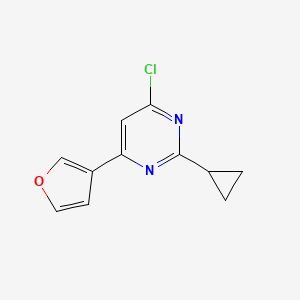
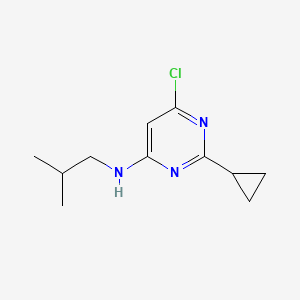
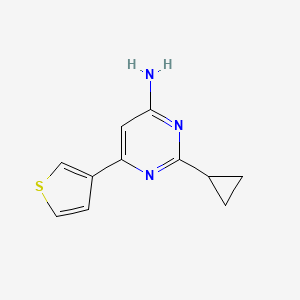
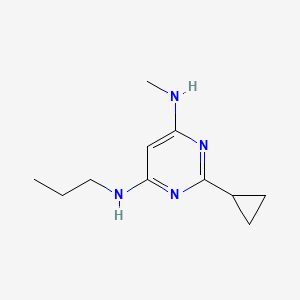
![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)

